Ethyl palmitate
Overview
Description
Ethyl palmitate is an organic compound with the chemical formula C18H36O2. It is a colorless solid with a wax-like odor and is chemically classified as the ethyl ester of palmitic acid . This compound is commonly found in aged whiskey and is sometimes removed from the final product via chill filtering . This compound is widely used as a hair- and skin-conditioning agent .
Mechanism of Action
Target of Action
Ethyl palmitate is the ethyl ester of palmitic acid . It is an organic compound with the chemical formula C18H36O2 It is known that palmitic acid, the parent compound of this compound, plays a crucial role in various physiological processes .
Mode of Action
Palmitic acid, from which this compound is derived, is known to induce endoplasmic reticulum (er) stress and autophagy . It is also known to negatively feed back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation .
Biochemical Pathways
Palmitic acid, the parent compound of this compound, is involved in various biochemical pathways. It is the first fatty acid produced during lipogenesis (fatty acid synthesis) and from which longer fatty acids can be produced . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the de novo lipogenesis limiting step reaction, and the fatty acid synthase (FAS) .
Pharmacokinetics
It is known that this compound is a colorless solid with a wax-like odor . It has a melting point of 22–26 °C and a boiling point of 377–378 °C . It is insoluble in water .
Result of Action
It is known that this compound is used as a hair- and skin-conditioning agent .
Action Environment
Due to its specific melting range, this compound may be a solid, liquid, a solidified melt, or a supercooled melt .
Biochemical Analysis
Biochemical Properties
Ethyl palmitate, being the ethyl ester of palmitic acid, participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce endoplasmic reticulum (ER) stress and autophagy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in hypothalamic cells, this compound reduces starvation-induced ER stress by inhibiting ER-phagy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits starvation-induced ER-phagy by increasing the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation . This suggests that, unlike the induction of ER stress under nutrient-rich conditions, this compound protects hypothalamic cells from starvation-induced stress by inhibiting ER-phagy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound changes the release behaviors of volatile compounds in solution, increases their olfactory detection thresholds (ODTs), and reduces the equilibrium headspace concentrations . This indicates that this compound plays an important role in the scent formation of a flavor product .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to have potential anti-inflammatory activity in several animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized endogenously via de novo lipogenesis (DNL) . The key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the DNL limiting step reaction, and the fatty acid synthase (FAS) .
Transport and Distribution
It is known that it is synthesized in the cytoplasm as pre-prolipoproteins, which are inserted into the cytoplasmic membrane via the Sec or Tat secretion machineries .
Subcellular Localization
It is known that the palmitoylation of certain proteins can regulate their subcellular location .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl palmitate can be synthesized through the esterification of palmitic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of palmitic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl palmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield palmitic acid and ethanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under oxidative conditions, this compound can be converted to palmitic acid.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Palmitic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Palmitic acid.
Scientific Research Applications
Ethyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a skin-conditioning agent in dermatological formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a flavoring agent in the food industry .
Comparison with Similar Compounds
Ethyl palmitate can be compared with other similar compounds such as:
Ethyl stearate: Similar in structure but derived from stearic acid.
Ethyl oleate: An ester of oleic acid, commonly used in pharmaceuticals and cosmetics.
Ethyl myristate: Derived from myristic acid, used in personal care products
Uniqueness: this compound is unique due to its specific properties and applications in various fields, particularly in cosmetics and personal care products where it serves as an effective skin-conditioning agent .
Properties
IUPAC Name |
ethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047511 | |
Record name | Ethyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystals with a waxy odour | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 10.00 mm Hg | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and oils, insoluble in water | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.865 | |
Record name | Ethyl hexadecanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
628-97-7 | |
Record name | Ethyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL PALMITATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexadecanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 °C | |
Record name | Ethyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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